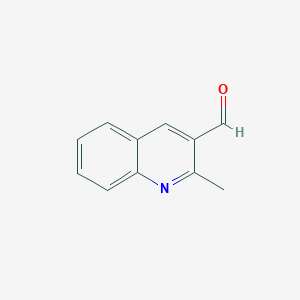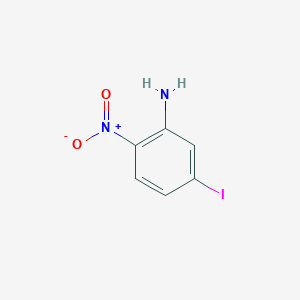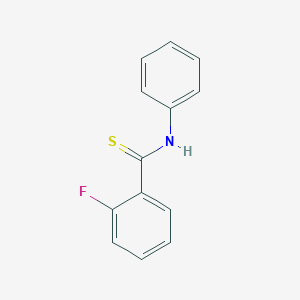
2-Methylquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system with a methyl group at the 2-position and an aldehyde group at the 3-position, making it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Meth-Cohn Synthesis: This method involves the use of Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to form the quinoline ring system.
Doebner-Miller Reaction: This classical method involves the condensation of aniline with crotonaldehyde in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-3-carboxylic acid.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 4-position of the quinoline ring.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid
Reduction: 2-Methylquinoline-3-methanol
Substitution: Various substituted quinoline derivatives depending on the reagent used
Applications De Recherche Scientifique
2-Methylquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The biological activity of 2-methylquinoline-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, bind to DNA, and disrupt cellular processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
- 2-Chloroquinoline-3-carbaldehyde
- 2-Methylquinoline-4-carbaldehyde
- Quinoline-3-carbaldehyde
Comparison: 2-Methylquinoline-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This structural feature imparts distinct reactivity and biological activity compared to its analogs. For instance, 2-chloroquinoline-3-carbaldehyde has a chlorine atom instead of a methyl group, which alters its electronic properties and reactivity . Similarly, quinoline-3-carbaldehyde lacks the methyl group, affecting its steric and electronic characteristics .
Propriétés
Formule moléculaire |
C11H9NO |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
2-methylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-7H,1H3 |
Clé InChI |
OBMCFULGGFZABF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)













